4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole
CAS No.: 1178371-93-1
Cat. No.: VC2947222
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178371-93-1 |
|---|---|
| Molecular Formula | C11H11BrN2O |
| Molecular Weight | 267.12 g/mol |
| IUPAC Name | 4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |
| Standard InChI Key | AOQZOMGVKJIUBN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)Br |
Introduction
Chemical Structure and Properties
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole represents an important member of the pyrazole derivatives with specific substitution patterns that contribute to its unique chemical and biological properties. The compound is characterized by a pyrazole core with strategic functionalization.
Physical and Chemical Characteristics
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| Chemical Name | 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole |
| CAS Number | 1178371-93-1 |
| Molecular Formula | C₁₁H₁₁BrN₂O |
| Molecular Weight | 267.125 g/mol |
| IUPAC Name | 4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole |
| State | Solid (at standard conditions) |
The molecular structure consists of a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. The key substituents include a bromine atom at the 4-position of the pyrazole ring and a 4-methoxybenzyl group attached to the 1-position nitrogen atom . This substitution pattern significantly influences the compound's reactivity, solubility, and potential biological activities.
Structural Features
The compound's structure can be broken down into three key components:
-
The pyrazole heterocycle (C₃H₃N₂) serving as the core structure
-
A bromine atom at the 4-position providing a reactive site for further transformations
-
A 4-methoxybenzyl group at the 1-position, consisting of a benzene ring with a methoxy substituent at the para position
This unique arrangement of functional groups contributes to the compound's distinctive chemical behavior and reactivity profile.
Synthesis Methods
The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole typically involves a multi-step process with careful consideration of reaction conditions to achieve high yields and purity.
General Synthetic Approach
Based on established methodologies for similar pyrazole derivatives, the synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole likely follows a sequence involving:
-
Formation of the pyrazole core structure
-
Strategic introduction of the bromine atom at the 4-position
-
Attachment of the 4-methoxybenzyl group at the 1-position nitrogen
Analytical Characterization
Comprehensive characterization of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole requires multiple analytical techniques to confirm its structure, purity, and physical properties.
Spectroscopic Analysis
Spectroscopic methods provide critical structural information:
| Analytical Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.8-7.4 ppm), methoxy group (3.7-3.8 ppm), methylene protons (5.2-5.3 ppm), and pyrazole proton (7.5-7.6 ppm) |
| ¹³C NMR | Distinctive signals for aromatic carbons, methoxy carbon, methylene carbon, and pyrazole ring carbons |
| IR Spectroscopy | Characteristic bands for C=N stretching, aromatic C=C stretching, C-O-C stretching, and C-Br stretching |
| Mass Spectrometry | Molecular ion peak at m/z 267/269 (characteristic bromine isotope pattern) with fragmentation patterns including loss of methoxy group |
These spectroscopic profiles are essential for structural confirmation and purity assessment.
Chromatographic Methods
Chromatographic techniques typically employed for analysis include:
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Gas Chromatography (GC) for volatile component analysis if applicable
These methods provide complementary information about the compound's purity and physical-chemical properties.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole and its potential biological activities provides valuable insights for further development.
Key Structural Elements
The primary structural features contributing to the compound's potential biological activities include:
-
The pyrazole ring serving as a hydrogen bond acceptor/donor system
-
The bromine atom providing both electronic effects and serving as a potential reactive site
-
The 4-methoxybenzyl group influencing lipophilicity and target interaction
Comparison with Related Compounds
Comparing 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole with structurally similar compounds provides insight into the impact of specific structural modifications:
These comparisons highlight how subtle structural modifications can significantly impact the compound's properties and biological activities.
Applications and Research Relevance
4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole has several potential applications across different scientific disciplines.
Pharmaceutical Applications
In pharmaceutical research, this compound may serve as:
-
A building block for developing more complex bioactive molecules
-
A lead compound for medicinal chemistry optimization
-
A pharmacological probe for studying specific biological pathways
The strategic bromination at the 4-position creates opportunities for further functionalization through various coupling reactions, expanding its utility in drug discovery.
Synthetic Chemistry Applications
The compound represents a valuable synthetic intermediate due to:
-
The reactive bromine atom allowing for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)
-
The protected nitrogen position through the methoxybenzyl group
-
Opportunities for regioselective functionalization at various positions
These features make it a versatile building block for constructing more complex heterocyclic systems.
Future Research Directions
Promising avenues for future research include:
-
Comprehensive biological screening to identify specific activities
-
Structure optimization through systematic modification of substituents
-
Investigation of reaction mechanisms involving the bromine functionality
-
Exploration of novel synthetic methodologies utilizing this compound as a substrate
Such research could expand the understanding of structure-activity relationships and discover new applications for this and related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume